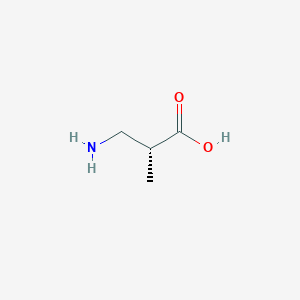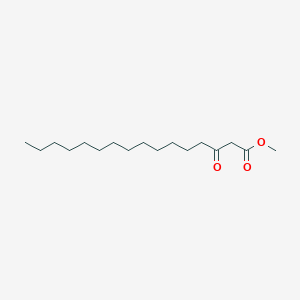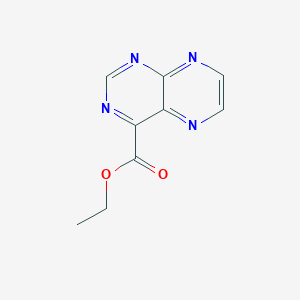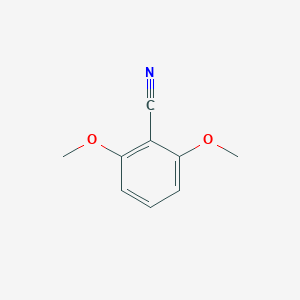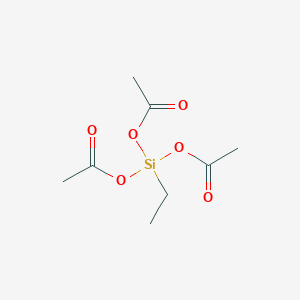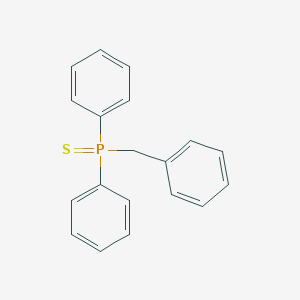
Phosphine sulfide, diphenyl(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine sulfide, diphenyl(phenylmethyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a colorless to yellowish liquid with a pungent odor and is used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Phosphine sulfide, diphenyl(phenylmethyl)- has been used in various scientific research applications. It is commonly used as a ligand in organometallic chemistry, which involves the study of compounds containing metal-carbon bonds. Additionally, this compound has been used as a reagent in the synthesis of various organic compounds, such as phosphine sulfides, phosphine oxides, and phosphonium salts.
Wirkmechanismus
The mechanism of action of phosphine sulfide, diphenyl(phenylmethyl)- is not well understood. However, it is believed to act as a nucleophile and can react with electrophiles to form covalent bonds. This compound has been shown to react with aldehydes, ketones, and imines, among other compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of phosphine sulfide, diphenyl(phenylmethyl)-. However, studies have shown that this compound can exhibit cytotoxic effects on cancer cells. Additionally, it has been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphine sulfide, diphenyl(phenylmethyl)- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it is stable under normal laboratory conditions. However, this compound can be hazardous if not handled properly, and precautions should be taken when working with it. It is also important to note that the mechanism of action of this compound is not well understood, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of phosphine sulfide, diphenyl(phenylmethyl)- in scientific research. One potential application is in the development of new organometallic compounds. Additionally, this compound may have potential applications in the development of new drugs for the treatment of cancer, fungal infections, and bacterial infections. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
Phosphine sulfide, diphenyl(phenylmethyl)- can be synthesized by the reaction of benzyl chloride and diphenylphosphine sulfide in the presence of a base such as sodium hydroxide. The reaction produces diphenyl(phenylmethyl)phosphine oxide, which can be reduced to the desired compound using a reducing agent such as lithium aluminum hydride.
Eigenschaften
CAS-Nummer |
15367-75-6 |
|---|---|
Produktname |
Phosphine sulfide, diphenyl(phenylmethyl)- |
Molekularformel |
C19H17PS |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
benzyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C19H17PS/c21-20(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2 |
InChI-Schlüssel |
KGTRQGAJTZQQPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
15367-75-6 |
Synonyme |
Diphenyl(phenylmethyl)phosphine sulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



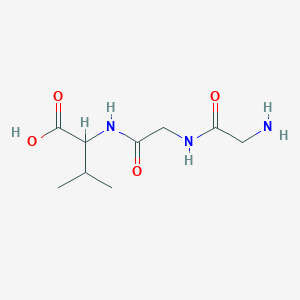
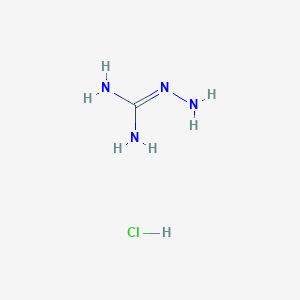
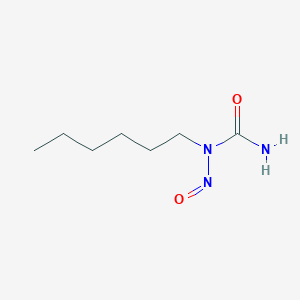
![(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B106078.png)
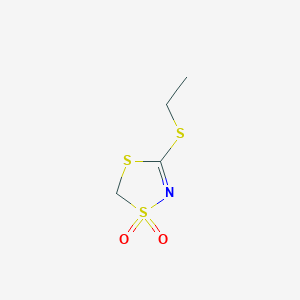
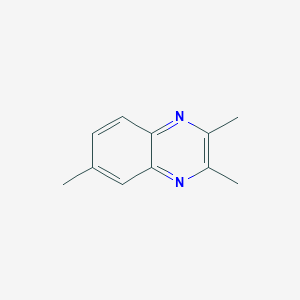
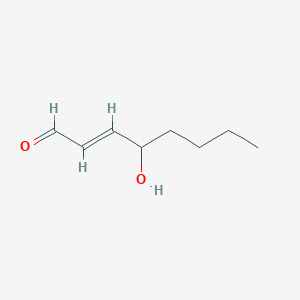
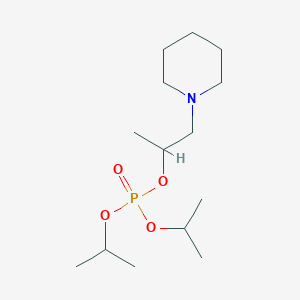
![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)
